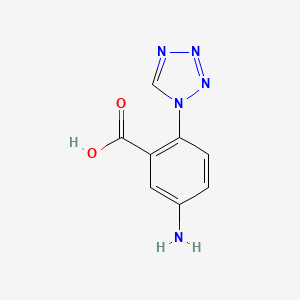

Acide 5-amino-2-(1H-1,2,3,4-tétrazol-1-yl)benzoïque

Vue d'ensemble

Description

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with a molecular weight of 205.18 . It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group .

Molecular Structure Analysis

The molecular structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is represented by the InChI code1S/C8H7N5O2/c9-5-1-2-7 (6 (3-5)8 (14)15)13-4-10-11-12-13/h1-4H,9H2, (H,14,15) . This indicates that the molecule consists of a benzene ring substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group, along with a carboxylic acid group . Physical And Chemical Properties Analysis

5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has a molecular weight of 205.18 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique

Développement d'agents anticancéreux

Le motif structural du tétrazole est une caractéristique clé dans la conception de nouveaux agents anticancéreux. Des composés contenant le groupe tétrazole, tels que l'acide 5-amino-2-(1H-1,2,3,4-tétrazol-1-yl)benzoïque, ont été synthétisés et évalués pour leur potentiel à inhiber la croissance des cellules cancéreuses. Ces composés peuvent interagir avec diverses cibles biologiques et perturber la prolifération des cellules cancéreuses .

Applications de la chimie click

Les tétrazoles sont essentiels en chimie click, un domaine de la synthèse chimique caractérisé par des réactions à haut rendement, souvent utilisées pour créer des substances rapidement et de manière fiable en assemblant de petites unités. Les dérivés de l'acide 5-amino-2-tétrazolyl benzoïque peuvent être synthétisés en utilisant des approches écologiques et jouent un rôle important en chimie médicinale en raison de leur activité biologique .

Études de docking moléculaire

En biologie computationnelle et en conception de médicaments, le docking moléculaire est une méthode qui prédit l'orientation préférée d'une molécule par rapport à une autre lorsqu'elle est liée à celle-ci pour former un complexe stable. Le cycle tétrazole dans l'acide 5-amino-2-tétrazolyl benzoïque peut être utilisé pour étudier les interactions avec les cibles biologiques, ce qui facilite la conception de nouveaux médicaments ayant une meilleure efficacité .

Amélioration de la pharmacocinétique et de la pharmacodynamique

La présence d'un cycle tétrazole peut améliorer les propriétés pharmacocinétiques et pharmacodynamiques des composés pharmaceutiques. Elle peut améliorer les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) du médicament, conduisant à de meilleurs profils thérapeutiques .

Activités anti-inflammatoires et analgésiques

Les dérivés du tétrazole ont été étudiés pour leurs activités anti-inflammatoires et analgésiques. Ces composés peuvent servir de base au développement de nouveaux médicaments qui offrent un soulagement de la douleur et réduisent l'inflammation avec potentiellement moins d'effets secondaires que les traitements actuels .

Synthèse de composés hétérocycliques

Les tétrazoles sont connus pour réagir avec divers réactifs pour former une large gamme de composés hétérocycliques. Ces réactions sont importantes pour la synthèse de nombreux produits pharmaceutiques et agrochimiques. L'acide 5-amino-2-tétrazolyl benzoïque sert de précurseur dans de telles synthèses, fournissant un bloc de construction polyvalent pour la création de structures moléculaires diverses .

Mécanisme D'action

are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Analyse Biochimique

Biochemical Properties

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, the amino group can participate in nucleophilic attacks, further modulating biochemical pathways. The benzoic acid moiety allows the compound to act as a substrate or inhibitor in metabolic processes, interacting with enzymes such as transferases and hydrolases .

Cellular Effects

The effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. By altering the phosphorylation status of key proteins, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound can affect gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves several key interactions at the molecular level. The tetrazole ring can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can occur through hydrogen bonding, electrostatic interactions, or hydrophobic effects. Additionally, the amino group can form covalent bonds with reactive residues in proteins, leading to enzyme inhibition or activation. The benzoic acid moiety can also participate in binding interactions, further modulating the compound’s effects. These interactions can result in changes in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The tetrazole ring can mimic carboxylic acids, allowing the compound to participate in reactions catalyzed by transferases and hydrolases. Additionally, the amino group can undergo transamination reactions, further integrating the compound into metabolic networks. These interactions can influence metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carriers and ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its effects. For instance, the tetrazole ring can interact with mitochondrial proteins, influencing mitochondrial function and energy production. Additionally, the amino group can undergo modifications, such as acetylation or phosphorylation, which regulate its localization and activity .

Propriétés

IUPAC Name |

5-amino-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMFVWXLLCVTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

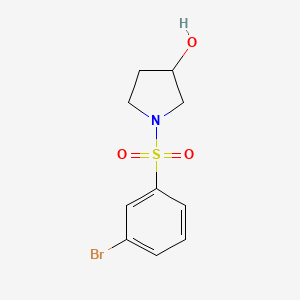

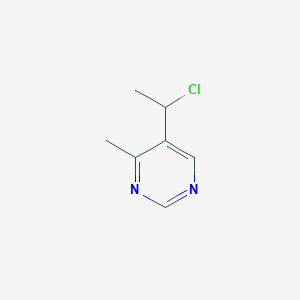

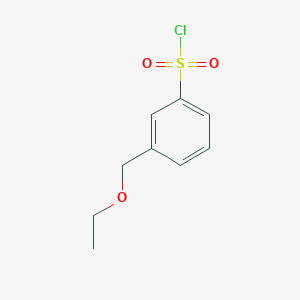

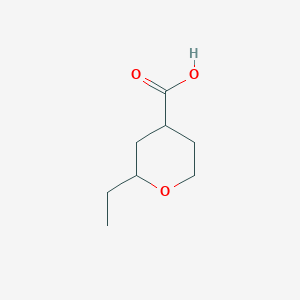

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

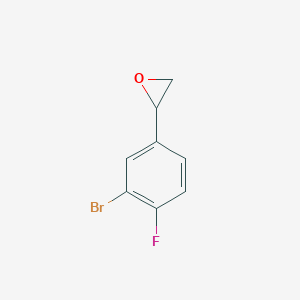

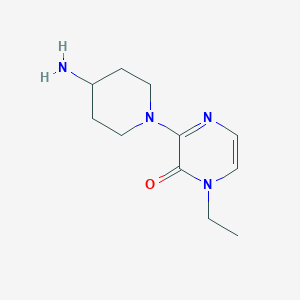

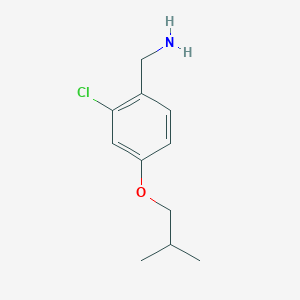

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)